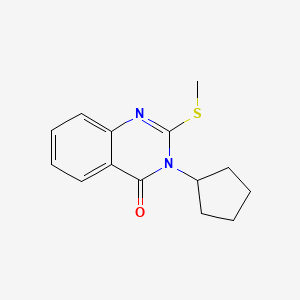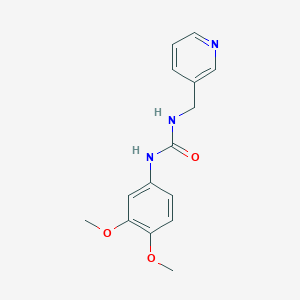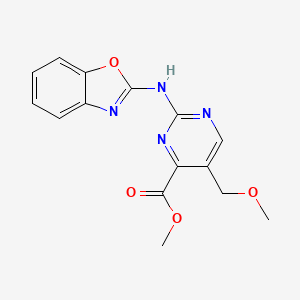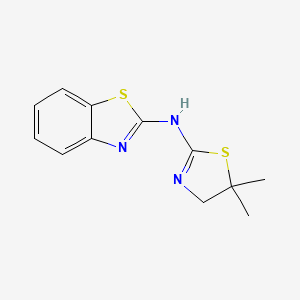![molecular formula C18H16O4 B5861287 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been studied extensively for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptor in the endocannabinoid system.
Wirkmechanismus
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively activates the CB2 receptor in the endocannabinoid system, which is primarily expressed in immune cells and peripheral tissues. Activation of this receptor has been shown to modulate immune function, reduce inflammation, and promote tissue repair.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one can reduce inflammation and pain in animal models of various inflammatory and neuropathic conditions, including arthritis, multiple sclerosis, and neuropathic pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its selectivity for the CB2 receptor, which allows for targeted activation of this receptor without affecting the CB1 receptor, which is primarily expressed in the central nervous system and is associated with psychoactive effects. However, one limitation of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one and other CB2 agonists. One area of interest is the development of more potent and selective CB2 agonists, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of CB2 agonists in the treatment of various autoimmune and inflammatory diseases, as well as neurodegenerative conditions such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CB2 agonists and their effects on the endocannabinoid system.
Synthesemethoden
The synthesis of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves several steps, including the reaction of 2-methylpropene-1-ol with 8-hydroxy-2-methoxy-6H-benzo[c]chromen-6-one in the presence of a catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to yield 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in high purity.
Wissenschaftliche Forschungsanwendungen
8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of various inflammatory and neuropathic conditions. It has been shown to have potent anti-inflammatory effects, as well as analgesic and neuroprotective properties.
Eigenschaften
IUPAC Name |
8-methoxy-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)10-21-13-5-7-15-14-6-4-12(20-3)8-16(14)18(19)22-17(15)9-13/h4-9H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRILSPDDSJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)






![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)

![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)